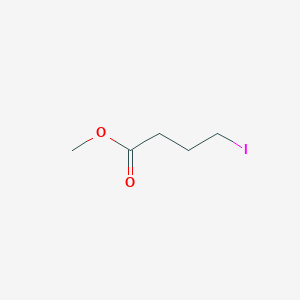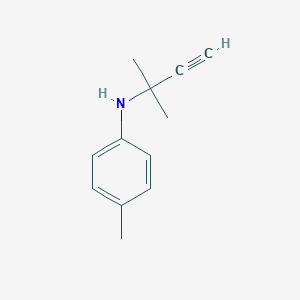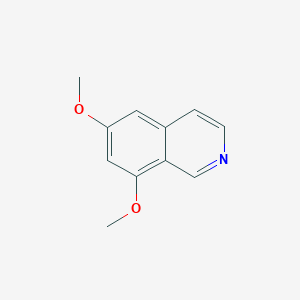![molecular formula C19H26N2O B082943 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline CAS No. 13331-38-9](/img/structure/B82943.png)
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline, also known as DMABN, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as anilines and is commonly used as a fluorescent probe for detecting and measuring various biological processes.
Scientific Research Applications
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for detecting and measuring various biological processes. For example, 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has been used to study the binding of ligands to proteins, the activity of enzymes, and the transport of ions across cell membranes. 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has also been used to study the structure and function of DNA and RNA.
Mechanism Of Action
The mechanism of action of 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline involves its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This property, known as fluorescence, allows 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline to be used as a probe for detecting and measuring various biological processes. When 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline is excited by light of a specific wavelength, it absorbs the energy and enters an excited state. It then emits light at a longer wavelength as it returns to its ground state.
Biochemical And Physiological Effects
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has been shown to have a low toxicity and does not have any significant biochemical or physiological effects. It is rapidly metabolized and excreted from the body, making it a safe and effective tool for scientific research.
Advantages And Limitations For Lab Experiments
One advantage of using 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline in lab experiments is its high sensitivity and specificity for detecting and measuring various biological processes. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline is its limited stability in aqueous solutions, which can make it difficult to use in some experimental settings.
Future Directions
There are many future directions for the use of 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline in scientific research. One area of interest is the development of new fluorescent probes that can be used to study specific biological processes. Another area of interest is the development of new imaging techniques that can be used to visualize biological processes in real-time. Additionally, 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline could be used as a tool for drug discovery, as it can be used to identify compounds that bind to specific proteins or enzymes. Overall, 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline is a versatile tool that has many potential applications in scientific research.
Synthesis Methods
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline can be synthesized using a variety of methods. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl chloroacetate in the presence of sodium hydride to form 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]benzaldehyde. This intermediate is then reduced with sodium borohydride to form 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline.
properties
CAS RN |
13331-38-9 |
|---|---|
Product Name |
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline |
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H26N2O/c1-6-22-19(15-7-11-17(12-8-15)20(2)3)16-9-13-18(14-10-16)21(4)5/h7-14,19H,6H2,1-5H3 |
InChI Key |
ATUASRGCOABFFP-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
synonyms |
4,4'-(Ethoxymethylene)bis(N,N-dimethylbenzenamine) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



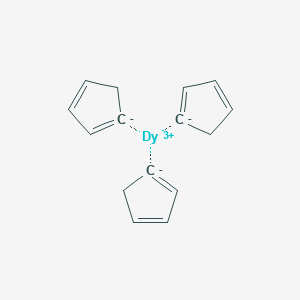
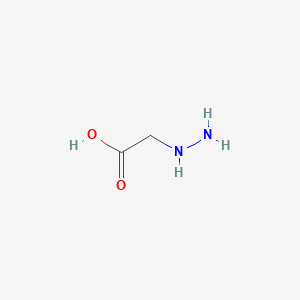
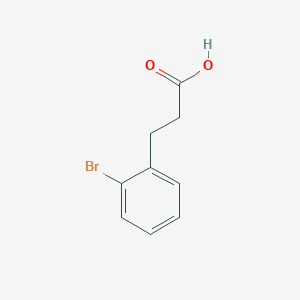
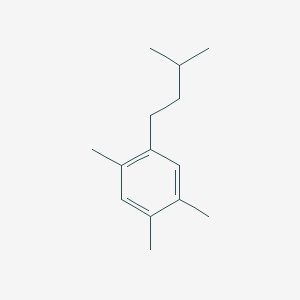
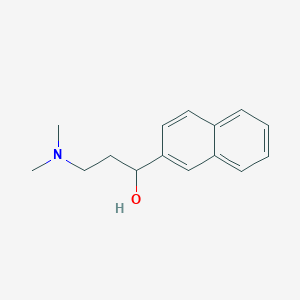
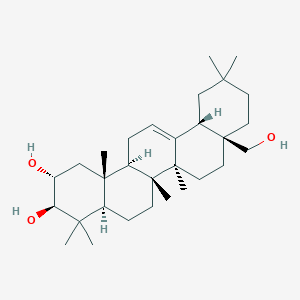



![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)

